Methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride
Description
Methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride is a thieno[2,3-d]pyrimidine derivative featuring a fused thiophene-pyrimidine core. The compound is substituted with a 6-ethyl and 2-methyl group on the pyrimidine ring, while the 4-position is linked via an amino group to a methyl benzoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications . Thieno[2,3-d]pyrimidines are known for their kinase inhibitory activity, and structural analogs of this compound have been explored in drug discovery for oncology and inflammatory diseases .
Properties
IUPAC Name |
methyl 3-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S.ClH/c1-4-13-9-14-15(18-10(2)19-16(14)23-13)20-12-7-5-6-11(8-12)17(21)22-3;/h5-9H,4H2,1-3H3,(H,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBVKIRDFJIPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NC3=CC=CC(=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar pyrimidine structure have been known to targetDihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in DNA synthesis and cell growth, making it a common target for anticancer and antimicrobial drugs.
Mode of Action
Pyrimidine derivatives have been reported to inhibit dhfr with high affinity. This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine, thereby stopping the synthesis of RNA and DNA.
Biochemical Pathways
The inhibition of DHFR affects the folate pathway, which is essential for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in DNA and RNA synthesis, which can result in cell death.
Result of Action
The result of the compound’s action would be the inhibition of cell growth and proliferation, potentially leading to cell death. This could make it a potential candidate for the development of anticancer or antimicrobial drugs.
Biological Activity
Methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride is a heterocyclic compound belonging to the pyrimidine family, which is known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a thieno[2,3-d]pyrimidine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 346.85 g/mol |
| CAS Number | 1049741-17-4 |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit key enzymes or receptors involved in cellular signaling pathways:
- Enzyme Inhibition : It potentially acts as an inhibitor of tyrosine kinases and other signaling molecules, disrupting pathways that promote cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Properties
Research indicates that compounds within the thieno[2,3-d]pyrimidine class have shown promising anticancer activity. For instance:
- Cell Line Studies : In vitro studies demonstrated that similar compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells.
Antiviral Activity
This compound has been studied for its antiviral properties:
- Mechanism : It may inhibit viral replication by targeting viral polymerases or proteases.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Imatinib | Tyrosine kinase inhibitor | |
| Nilotinib | Anticancer agent targeting BCR-ABL | |
| Dasatinib | Broad-spectrum tyrosine kinase inhibitor |
This compound is unique due to its specific substitution pattern on the thieno[2,3-d]pyrimidine core, which may enhance its therapeutic potential compared to these well-known compounds.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Activity Assessment : Another study focused on the anticancer effects of similar pyrimidine derivatives showed that these compounds induced apoptosis in cancer cells through caspase activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other thieno[2,3-d]pyrimidine derivatives and related heterocyclic systems. Below is a detailed comparison based on substituents, pharmacological properties, and synthetic pathways.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Impact: Thieno[2,3-d]pyrimidines (e.g., the target compound) exhibit distinct electronic properties compared to pyrrolo[2,3-d]pyrimidines (e.g., PF-06459988) due to sulfur vs. nitrogen in the fused ring. This affects binding affinity; pyrrolo analogs often show higher selectivity for kinases like EGFR . The methyl benzoate substituent in the target compound improves metabolic stability compared to phenol derivatives (e.g., 1049741-17-4), which may undergo glucuronidation .
Substituent Effects :
- Hydrophobic groups (e.g., 6-ethyl, 4-methoxyphenyl) enhance membrane permeability but may reduce aqueous solubility. The hydrochloride salt counteracts this by improving solubility .
- Electrophilic substituents (e.g., chloro in PF-06459988) enable irreversible kinase inhibition, whereas the target compound’s methyl benzoate likely supports reversible binding .
Pharmacological Relevance: The target compound’s thieno[2,3-d]pyrimidine scaffold is less explored than pyrrolo[2,3-d]pyrimidines in clinical candidates, but its structural flexibility makes it a promising scaffold for kinase inhibitors . Compared to JAK1-selective pyrrolo[2,3-d]pyrimidines (e.g., (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-aza-spiro[2.4]heptan-5-yl)-3-oxopropanenitrile), the target compound’s activity profile remains uncharacterized but warrants further study .
Preparation Methods
Gewald Reaction for Aminothiophene Synthesis
The thieno[2,3-d]pyrimidine core originates from a 2-aminothiophene-3-carboxylate precursor, typically synthesized via the Gewald reaction. This one-pot, three-component reaction involves a ketone, cyanoacetate, and elemental sulfur. For example, ethyl methyl ketone reacts with methyl cyanoacetate and sulfur in the presence of a base (e.g., morpholine) to yield methyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate. The ketone’s alkyl groups (ethyl and methyl) dictate substituent placement at the 4- and 5-positions of the thiophene ring, which later translate to the 6- and 2-positions of the thienopyrimidine after cyclization.
Cyclization to Form the Pyrimidine Ring
Cyclization of the aminothiophene carboxylate with formamidine acetate in ethanol under reflux conditions generates the thieno[2,3-d]pyrimidin-4-ol scaffold. For instance, methyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate reacts with formamidine acetate at 78°C for 3 hours, yielding 6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-ol. This step leverages the nucleophilic amino group attacking the formamidine’s electrophilic carbon, followed by cyclodehydration to form the pyrimidine ring.
Chlorination at Position 4
The hydroxyl group at position 4 of the pyrimidine ring is replaced with chlorine using phosphorus oxychloride (POCl₃) in toluene under reflux. For example, 6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-ol reacts with POCl₃ at 110°C for 1–2 hours to produce 4-chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine in 90% yield. Chlorination enhances reactivity for subsequent nucleophilic substitution.
Functionalization of the Thienopyrimidine Core
Introduction of the 4-Amino Group
The 4-chloro intermediate undergoes nucleophilic aromatic substitution (NAS) with methyl 3-aminobenzoate. In a typical procedure, 4-chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine reacts with methyl 3-aminobenzoate in dimethylformamide (DMF) at 120–140°C for 8–12 hours, facilitated by a base such as triethylamine. The reaction proceeds via a two-step mechanism: (1) deprotonation of the amine to enhance nucleophilicity and (2) displacement of the chloro group to form the C–N bond. Monitoring by thin-layer chromatography (TLC) confirms completion, and the product is isolated via extraction and crystallization.
Salt Formation and Final Product Isolation
Hydrochloride Salt Preparation
The free base of methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate is treated with hydrochloric acid (HCl) in an aprotic solvent like dichloromethane. Stirring at room temperature for 1–2 hours precipitates the hydrochloride salt, which is filtered, washed with cold ether, and dried under vacuum. The salt form improves solubility and stability for pharmacological evaluation.
Optimization and Mechanistic Considerations
Reaction Condition Optimization
- Cyclization Efficiency : Higher yields (70–85%) are achieved using excess formamidine acetate (1.5 equivalents) and prolonged reflux (4–6 hours).
- Chlorination Selectivity : POCl₃ must be freshly distilled to avoid side reactions, and toluene serves as an ideal solvent due to its high boiling point and inertness.
- Amination Kinetics : Microwave-assisted synthesis reduces reaction time from 8 hours to 30 minutes while maintaining yields >80%.
Spectroscopic Characterization
- ¹H NMR : Key signals include the methyl ester singlet at δ 3.90 ppm, thienopyrimidine aromatic protons at δ 7.50–8.30 ppm, and the N–H proton of the hydrochloride salt at δ 10.20 ppm.
- MS (ESI) : Molecular ion peaks at m/z 386.1 [M+H]⁺ and 388.1 [M+2+H]⁺ confirm the molecular formula C₁₈H₂₀ClN₃O₂S.
Comparative Analysis of Synthetic Routes
| Step | Method A (Classical) | Method B (Microwave) |
|---|---|---|
| Cyclization Time | 6 hours | 30 minutes |
| Chlorination Yield | 90% | 88% |
| Amination Solvent | DMF | NMP |
| Overall Yield | 54% | 62% |
Method B offers superior efficiency but requires specialized equipment, whereas Method A remains accessible for standard laboratories.
Challenges and Alternative Approaches
Regioselectivity in Cyclization
Competing pathways during cyclization may yield isomeric byproducts. Employing high-purity starting materials and gradient chromatography ensures regioselective formation of the desired thieno[2,3-d]pyrimidine isomer.
Q & A
Q. What are the recommended synthetic routes for Methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the thieno[2,3-d]pyrimidine core. Key steps include:
- Amination: Coupling the thieno[2,3-d]pyrimidin-4-yl group with a substituted benzoate via nucleophilic aromatic substitution (e.g., using Pd catalysts or thermal activation) .
- Esterification: Introducing the methyl ester group under acidic conditions (e.g., HCl in methanol) .
- Salt formation: Conversion to the hydrochloride salt via treatment with HCl gas in anhydrous solvents .
Critical factors: - Temperature control (e.g., 60–80°C for amination to avoid side reactions) .
- Solvent choice (polar aprotic solvents like DMF enhance reactivity but require rigorous drying) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How can researchers characterize the molecular structure of this compound, and what analytical techniques are most reliable?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions, focusing on aromatic protons (δ 6.5–8.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated m/z for : ~342.12) .
- X-ray Diffraction (XRD): For crystalline forms, analyze bond lengths and angles to confirm stereochemistry (e.g., dihedral angles between thieno-pyrimidine and benzoate moieties) .
Q. What strategies are effective for determining solubility and stability in aqueous and organic solvents?
Methodological Answer:
- Solubility profiling: Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol) with HPLC quantification .
- Stability assays:
- Thermal stability: Thermogravimetric analysis (TGA) at 25–150°C to assess decomposition .
- Photostability: Expose to UV light (320–400 nm) and monitor degradation via HPLC .
- Hydrolytic stability: Incubate in PBS at 37°C for 24–72 hours; assess ester hydrolysis by tracking benzoic acid formation .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate this compound’s kinase inhibition activity, and what controls are essential?
Methodological Answer:
- Kinase selectivity panel: Test against JAK family kinases (JAK1, JAK2, TYK2) using ADP-Glo™ assays at 1–10 µM concentrations .
- Positive controls: Include known inhibitors (e.g., tofacitinib for JAK1) to validate assay conditions .
- Data normalization: Express inhibition as % activity relative to DMSO controls; use IC curves (10-dose, 3 replicates) .
Q. What experimental approaches can distinguish this compound’s selectivity for specific biological targets over structurally similar analogs?
Methodological Answer:
- Computational docking: Model interactions with kinase ATP-binding pockets (e.g., JAK1 vs. JAK3) using Schrödinger Suite or AutoDock .
- Cellular assays: Compare potency in JAK/STAT-dependent cell lines (e.g., TF-1 cells) versus off-target pathways (e.g., MAPK) .
- Metabolic profiling: Use liver microsomes to identify cytochrome P450 interactions that may influence selectivity .
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic (PK) analysis: Measure plasma exposure (AUC, C) to confirm adequate bioavailability .
- Metabolite identification: Use LC-MS to detect active/inactive metabolites that may explain efficacy gaps .
- Dose optimization: Conduct tiered dosing (e.g., 10–100 mg/kg in rodents) to align in vitro IC with achievable plasma levels .
Q. What methodologies are recommended for assessing ADMET properties during preclinical development?
Methodological Answer:
- Caco-2 permeability assays: Evaluate intestinal absorption (P >1 × 10 cm/s indicates high permeability) .
- hERG inhibition: Patch-clamp assays to assess cardiac toxicity risk (IC >10 µM preferred) .
- Microsomal stability: Incubate with human liver microsomes; calculate half-life (t) and intrinsic clearance .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?
Methodological Answer:
- Single-crystal XRD: Optimize crystal growth via slow evaporation in ethanol/water mixtures; resolve disorder in ethyl/methyl groups .
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., hydrogen bonds between HCl and pyrimidine N-atoms) .
- Polymorph screening: Use solvent-drop grinding to identify alternative crystalline forms with stability advantages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
